2-(5-aminopyrazin-2-yl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminopyrazin-2-yl)phenol typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminopyrazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group, which activates the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and sulfonated derivatives
Scientific Research Applications
2-(5-aminopyrazin-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-aminopyrazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-aminopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(5-aminopyrazin-2-yl)phenol is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its phenol group enhances its reactivity in electrophilic aromatic substitution reactions, making it a valuable compound in organic synthesis .
Properties
CAS No. |
573988-47-3 |
---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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